An In-depth Technical Guide to the Solubility of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde in Organic Solvents
An In-depth Technical Guide to the Solubility of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various organic solvents. While specific experimental solubility data for this compound is not widely available in published literature, this guide provides a robust methodology for its determination and prediction based on the analysis of analogous compounds.
Introduction: The Significance of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde belongs to the class of substituted aromatic aldehydes, which are pivotal intermediates in organic synthesis. The unique arrangement of a hydroxyl, two methyl groups, a nitro group, and an aldehyde functionality on a benzene ring creates a distinct electronic and steric environment. This substitution pattern is anticipated to modulate its reactivity and solubility, making it a valuable precursor for the synthesis of novel compounds, such as Schiff bases, which are extensively studied for their diverse biological activities.[1] Understanding the solubility of this compound is paramount for its application in drug discovery, enabling efficient reaction design, purification, and formulation.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for the physicochemical properties of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde are scarce. However, by examining structurally related compounds, we can estimate its key properties, which are crucial for predicting its solubility behavior.
Table 1: Estimated Physicochemical Properties of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde and Comparison with Analogous Compounds.
| Property | Estimated Value for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde | 2-Hydroxy-5-methyl-3-nitrobenzaldehyde[1] | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde[3] | m-Nitrobenzaldehyde[4] | 2-Hydroxy-5-nitrobenzaldehyde[5][6] |
| Molecular Formula | C₉H₉NO₄ | C₈H₇NO₄ | C₈H₇NO₅ | C₇H₅NO₃ | C₇H₅NO₄ |
| Molecular Weight ( g/mol ) | 195.17 | 181.15 | 197.14 | 151.12 | 167.12 |
| Melting Point (°C) | Likely crystalline solid, estimated >100°C | Not reported | Not reported | 55 - 59 | 126 - 127 |
| LogP (Octanol/Water) | Estimated ~1.5 - 2.5 | Not reported | 1.2 | 1.48 | Not reported |
| Hydrogen Bond Donors | 1 (hydroxyl group) | 1 | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 4 (hydroxyl oxygen, nitro oxygens, aldehyde oxygen) | 4 | 5 | 3 | 4 |
The presence of a hydroxyl group and a nitro group suggests the potential for strong intermolecular interactions, including hydrogen bonding. The two methyl groups will contribute to the lipophilicity of the molecule.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[7] For 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, the key factors influencing its solubility are:
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Polarity: The molecule possesses both polar (hydroxyl, nitro, aldehyde) and non-polar (benzene ring, methyl groups) regions. Its solubility will be highest in solvents with a comparable polarity.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, nitro, and aldehyde groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.
-
Van der Waals Forces: The aromatic ring and methyl groups will interact via dispersion forces, favoring solubility in less polar solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is through Hansen Solubility Parameters (HSP).[7][8] HSP decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] A solute is more likely to dissolve in a solvent when their HSP values are similar.
Caption: Hansen Solubility Parameter (HSP) concept for solubility prediction.
While the specific HSP values for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde are not available, they can be estimated using group contribution methods or determined experimentally as described in the protocols below. For o-nitrobenzaldehyde, it has been noted that hydrogen bonding energy plays a predominant role in the mixing process with aqueous-alcoholic solvents.[9][10]
Synthesis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
A plausible synthetic route for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde can be adapted from the synthesis of the analogous 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.[1]
Caption: Proposed workflow for the synthesis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde.
Detailed Synthetic Protocol
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-4,5-dimethylbenzaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed slowly with cooling.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-4,5-dimethylbenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Isolation: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde crystals.
Experimental Determination of Solubility
The following are standard, reliable methods for experimentally determining the solubility of a solid organic compound in various organic solvents.
Isothermal Shake-Flask Method
This equilibrium method is considered the gold standard for determining thermodynamic solubility.
Caption: Experimental workflow for the Isothermal Shake-Flask Method.
Protocol:
-
Preparation: Add an excess amount of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation followed by careful removal of the supernatant or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique:
-
High-Performance Liquid Chromatography (HPLC): A highly accurate and specific method. A calibration curve must be prepared with known concentrations of the compound.
-
UV-Vis Spectrophotometry: Suitable if the compound has a chromophore and does not interfere with the solvent's absorbance. A calibration curve is also required.
-
Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container, the solvent is evaporated, and the mass of the remaining solid is determined.
-
Crystal-Disappearance Temperature Method
This is a dynamic method that can be faster than the shake-flask method.
Protocol:
-
Sample Preparation: Prepare several vials with known amounts of the solute and solvent, covering a range of concentrations.
-
Heating and Cooling Cycles: The vials are slowly heated until all the solid dissolves. Then, they are slowly cooled while being stirred, and the temperature at which crystals reappear is recorded.
-
Data Analysis: The solubility at different temperatures can be determined from the temperatures of crystal disappearance/reappearance.
Data Analysis and Interpretation
The experimentally determined solubility data can be presented in a table for a range of solvents at different temperatures.
Table 2: Hypothetical Solubility Data Presentation for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
The solubility data can be correlated with solvent properties (e.g., polarity index, dielectric constant, Hansen solubility parameters) to build a predictive understanding of the compound's behavior.
Applications and Future Directions
Substituted nitrobenzaldehydes are valuable precursors in various fields:
-
Drug Discovery: They serve as starting materials for the synthesis of biologically active molecules, including Schiff bases with potential antimicrobial and anticancer properties.[11][12] The nitro group can be readily reduced to an amino group, providing a key functional handle for further chemical modifications.
-
Materials Science: These compounds can be used in the synthesis of dyes, pigments, and functional polymers.[2]
-
Chemical Synthesis: The aldehyde group is a versatile functional group that can participate in a wide range of chemical reactions, including condensations, oxidations, and reductions.[2]
The solubility data generated for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde will be instrumental in optimizing its use in these applications, facilitating its transition from a laboratory-scale compound to a widely used chemical intermediate.
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